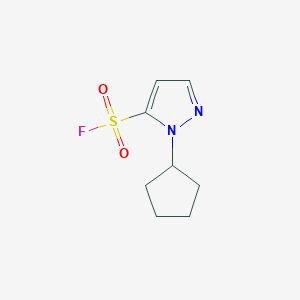

2-Cyclopentylpyrazole-3-sulfonyl fluoride

説明

Contextualization of Sulfonyl Fluorides in Contemporary Organic Synthesis and Chemical Biology

Sulfonyl fluorides have garnered considerable attention in organic synthesis and chemical biology due to their unique balance of stability and reactivity. rhhz.netenamine.net Historically regarded as precursors for sulfonamides and sulfonate esters, their role has expanded significantly. rhhz.net A pivotal moment in the resurgence of interest in sulfonyl fluoride (B91410) chemistry was the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry by Sharpless and co-workers. rhhz.netresearchgate.net This new generation of click chemistry has established itself as a reliable method for constructing molecular connections, finding broad applications from materials science to drug discovery. researchgate.net

The S-F bond's notable stability towards hydrolysis and reduction, in contrast to other sulfonyl halides, makes sulfonyl fluorides particularly suitable for biological applications. enamine.netmdpi.com In chemical biology, they have emerged as privileged covalent probes and inhibitors. rhhz.netrsc.org Their ability to covalently modify various amino acid residues—including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine—within enzyme binding sites makes them powerful tools for target identification and validation. rsc.orgacs.org This reactivity profile allows for the design of highly specific covalent inhibitors that can offer advantages in potency and duration of action over non-covalent counterparts. rsc.org

The growing utility of sulfonyl fluorides has spurred the development of numerous synthetic methodologies for their preparation, starting from a variety of precursors such as sulfonyl chlorides, thiols, sulfonic acids, and sulfonamides. rhhz.netmdpi.com

Overview of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry and advanced chemical research. nih.govtandfonline.comglobalresearchonline.net The pyrazole nucleus is a key component in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, antibacterial, and antiviral properties. nih.govorientjchem.org

The prevalence of the pyrazole core in numerous approved drugs underscores its significance as a "privileged scaffold" in drug discovery. tandfonline.com Its structural features allow for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. orientjchem.org The synthetic versatility of pyrazoles, with well-established methods for their construction, further enhances their attractiveness to medicinal chemists. nih.gov In advanced chemical research, pyrazole derivatives are utilized as ligands for catalysis, functional materials, and probes for studying biological processes. globalresearchonline.netorientjchem.org

Rationale for Research Focus on 2-Cyclopentylpyrazole-3-sulfonyl fluoride within the Sulfonyl Fluoride Class

The specific focus on 2-Cyclopentylpyrazole-3-sulfonyl fluoride stems from a rational design strategy that combines the advantageous properties of both the pyrazole core and the sulfonyl fluoride group. This particular molecular architecture presents a compelling subject for investigation for several reasons:

Integration of a Privileged Scaffold and a Reactive Probe: The molecule incorporates the biologically relevant pyrazole moiety with the covalent-modifying capability of the sulfonyl fluoride. This combination could lead to the development of highly specific and potent covalent inhibitors for various enzyme targets.

Modulation of Reactivity and Selectivity: The electronic properties of the pyrazole ring are expected to influence the reactivity of the attached sulfonyl fluoride. The cyclopentyl group at the N2 position provides a specific steric profile that can be crucial for directing the molecule to a particular binding pocket and influencing its selectivity for certain protein targets.

Exploration of Novel Chemical Space: The synthesis and study of 2-Cyclopentylpyrazole-3-sulfonyl fluoride contribute to the expansion of the chemical space for sulfonyl fluoride-based probes and potential therapeutic agents. Understanding the interplay between the pyrazole core, the N-substituent, and the sulfonyl fluoride's reactivity can provide valuable insights for the design of future functional molecules.

The investigation into compounds like 2-Cyclopentylpyrazole-3-sulfonyl fluoride is therefore a logical progression in the fields of medicinal chemistry and chemical biology, aiming to harness the synergistic effects of combining established and emerging chemical functionalities.

Structure

3D Structure

特性

IUPAC Name |

2-cyclopentylpyrazole-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c9-14(12,13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHINSTSNYZGLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Cyclopentylpyrazole 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and its Relevance to 2-Cyclopentylpyrazole-3-sulfonyl fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, enabling the efficient and modular assembly of molecules. nih.govscribd.com The sulfonyl fluoride moiety in 2-Cyclopentylpyrazole-3-sulfonyl fluoride is a prime electrophile for SuFEx reactions, allowing for the formation of robust linkages with a variety of nucleophiles.

SuFEx chemistry is founded on the unique properties of the sulfur(VI)-fluoride bond. nih.gov Sulfonyl fluorides are remarkably stable and resistant to many chemical conditions, including hydrolysis, oxidation, and reduction. nih.govsigmaaldrich.com This inertness allows the -SO₂F group to be carried through multi-step syntheses without the need for protecting groups. However, this stability can be "unlocked" under specific catalytic conditions, revealing a potent electrophilic sulfur center that readily reacts with nucleophiles. nih.gov

The general principle of a SuFEx reaction involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, typically an oxygen or nitrogen species, to form a new sulfonyl linkage (e.g., sulfonate ester or sulfonamide). nih.gov These reactions are often catalyzed by organic bases, such as tertiary amines, amidines, and guanidines. nih.gov The reactivity of the catalyst generally correlates with its basicity. nih.gov The mechanism is thought to involve the formation of a more reactive intermediate, facilitated by the catalyst, which is then susceptible to nucleophilic attack. A key aspect of SuFEx is the role of the fluoride ion, whose unique hydrogen-bonding capabilities and the potential formation of bifluoride species are crucial for the reaction's success. scribd.comnih.gov

Key Features of SuFEx Reactions:

| Feature | Description |

|---|---|

| High Stability of Reactants | Sulfonyl fluorides are stable to a wide range of reaction conditions, allowing for their incorporation into complex molecules. nih.govsigmaaldrich.com |

| Latent Reactivity | The S(VI)-F bond can be activated under specific conditions to undergo rapid and efficient reactions. nih.gov |

| High Yields and Purity | SuFEx reactions are known for proceeding to completion with high yields and often require minimal purification. sigmaaldrich.com |

| Broad Substrate Scope | A wide variety of nucleophiles can participate in SuFEx reactions. |

| Biocompatibility | The stability of sulfonyl fluorides and the mild reaction conditions make SuFEx suitable for biological applications. nih.gov |

The sulfonyl fluoride group of 2-Cyclopentylpyrazole-3-sulfonyl fluoride is an excellent electrophile for reactions with both oxygen and nitrogen nucleophiles.

Oxygen Nucleophiles: Phenols are common oxygen nucleophiles in SuFEx chemistry. The reaction of 2-Cyclopentylpyrazole-3-sulfonyl fluoride with a phenol (B47542), often in the form of its silyl (B83357) ether, in the presence of a suitable catalyst, would yield a stable sulfonate ester. nih.govthieme-connect.com The use of silyl ethers is advantageous due to the high affinity of silicon for fluoride, which drives the reaction forward. thieme-connect.com However, methods for the direct use of phenols have also been developed. nih.gov Alcohols can also be used as nucleophiles, though they are generally less reactive than phenols.

Nitrogen Nucleophiles: Primary and secondary amines readily react with sulfonyl fluorides to form sulfonamides. nih.govnih.gov This transformation is highly efficient and represents a key method for creating robust S-N linkages. nih.gov The reaction of 2-Cyclopentylpyrazole-3-sulfonyl fluoride with a diverse range of amines would allow for the synthesis of a library of corresponding sulfonamides, each with potentially unique biological activities. Other nitrogen nucleophiles, such as azides, can also participate in SuFEx-type reactions. researchgate.net

The general schemes for these reactions are as follows:

Reaction with Phenols (as silyl ethers): R-SO₂F + Ar-OSiMe₃ → R-SO₂-OAr + Me₃SiF

Reaction with Amines: R-SO₂F + R'₂NH → R-SO₂-NR'₂ + HF

Where R represents the 2-Cyclopentylpyrazole-3-yl moiety.

The reactivity of the sulfonyl fluoride group in 2-Cyclopentylpyrazole-3-sulfonyl fluoride is influenced by the electronic and steric properties of the cyclopentyl and pyrazole (B372694) substituents.

Electronic Effects: The pyrazole ring, being an electron-withdrawing heterocycle, increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This electron-withdrawing effect makes the sulfur center more susceptible to nucleophilic attack, thereby enhancing its reactivity in SuFEx reactions. The specific substitution pattern on the pyrazole ring can further tune this electronic effect.

Other Key Reaction Modalities Involving the Sulfonyl Fluoride Group

Beyond SuFEx chemistry, the sulfonyl fluoride group and its precursors can participate in other important chemical transformations, including radical reactions and cycloadditions.

Recent advancements have highlighted the utility of fluorosulfonyl radicals (•SO₂F) in organic synthesis. rsc.orgrsc.org These radicals can be generated from various precursors under photoredox or other radical initiation conditions. nih.govspringernature.com While 2-Cyclopentylpyrazole-3-sulfonyl fluoride itself is not a direct precursor to the fluorosulfonyl radical, understanding these transformations is relevant to the synthesis of related structures.

The generation of a fluorosulfonyl radical typically involves the single-electron reduction of a suitable precursor. rsc.org Once formed, the •SO₂F radical can add to unsaturated systems like alkenes and alkynes, leading to the formation of new carbon-sulfur bonds and providing access to a variety of sulfonyl fluoride-containing molecules. springernature.comresearchgate.net These radical reactions offer a complementary approach to traditional nucleophilic substitution methods for the synthesis of sulfonyl fluorides. rsc.org

Mechanistic studies, including radical trapping and clock experiments, have confirmed the involvement of the fluorosulfonyl radical in these transformations. rsc.org The ability to generate and utilize •SO₂F radicals opens up new avenues for the functionalization of organic molecules with the valuable -SO₂F group.

A powerful strategy for the synthesis of pyrazole scaffolds bearing a sulfonyl fluoride group involves the [3+2] cycloaddition of vinyl sulfonyl fluorides with diazo compounds. nih.govresearchgate.net This approach allows for the direct construction of the pyrazole ring with the sulfonyl fluoride moiety already in place.

In a typical reaction, a substituted vinyl sulfonyl fluoride acts as the dipolarophile and reacts with a diazo compound, which serves as the 1,3-dipole. researchgate.net The reaction proceeds through a concerted or stepwise mechanism to form a pyrazoline intermediate, which can then eliminate a suitable leaving group to afford the aromatic pyrazole. nih.govnih.gov This methodology is highly versatile and allows for the synthesis of a wide range of substituted pyrazole sulfonyl fluorides. researchgate.net For instance, the reaction of a vinyl sulfonyl fluoride with ethyl diazoacetate can yield pyrazoles with good to high yields. researchgate.net

This synthetic route is particularly relevant as it represents a plausible method for the synthesis of the parent scaffold of 2-Cyclopentylpyrazole-3-sulfonyl fluoride. By choosing the appropriately substituted vinyl sulfonyl fluoride and a cyclopentyl-substituted hydrazine (B178648) or a related diazo precursor, one could envision a direct route to the target molecule.

Metal-Catalyzed Cross-Coupling Reactions

The 2-Cyclopentylpyrazole-3-sulfonyl fluoride scaffold can participate in metal-catalyzed cross-coupling reactions through several distinct pathways. The inherent stability of the sulfonyl fluoride group often allows it to remain intact during transformations at other positions on the pyrazole ring. enamine.netmdpi.com Conversely, recent advancements have demonstrated that the C-S bond of the sulfonyl fluoride itself can be activated for cross-coupling, significantly expanding its synthetic utility. imperial.ac.ukscholaris.ca

One notable transformation is the Palladium(II)-catalyzed cyclopropanation of unactivated alkenes, where alkyl sulfonyl fluorides bearing a pyrazole group can act as ambiphiles. chemrxiv.org In these reactions, the sulfonyl fluoride functionality serves as both an acidifying group and an internal oxidant, enabling the catalytic cycle to proceed. chemrxiv.org This methodology grants access to cis-substituted cyclopropanes, with the pyrazole moiety being incorporated into complex molecular architectures. chemrxiv.org For instance, the reaction of a 1-methyl-1H-pyrazole-containing alkyl sulfonyl fluoride with an alkene substrate has been shown to yield the corresponding cyclopropane (B1198618) product. chemrxiv.org

Furthermore, drawing parallels from studies on other heteroaryl sulfonyl fluorides, the C(pyrazole)-SO2F bond in 2-Cyclopentylpyrazole-3-sulfonyl fluoride is a potential target for Suzuki-Miyaura cross-coupling reactions. nih.gov Research on pyridine-2-sulfonyl fluoride (PyFluor) has shown that the C–S bond can be catalytically cleaved and coupled with various boronic acids and esters using a palladium catalyst like Pd(dppf)Cl2. scholaris.canih.gov This approach facilitates the synthesis of heteroatom-rich biaryls. scholaris.ca While direct examples involving 2-Cyclopentylpyrazole-3-sulfonyl fluoride are not detailed, the established reactivity of analogous systems suggests its potential as a coupling partner.

The following table illustrates representative yields for metal-catalyzed reactions involving pyrazole-containing sulfonyl fluorides, based on available literature.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Representative Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyclopropanation | Alkene | Pd(II) catalyst | Pyrazolyl-cyclopropane | 20% | chemrxiv.org |

| Suzuki-Miyaura C-S Coupling (Analogous System) | Aryl Boronic Acid | Pd(dppf)Cl₂ | 2-Arylpyridine | 5-89% | nih.gov |

Lewis Acid Activation of Sulfonyl Fluorides

While sulfonyl fluorides are prized for their stability, this characteristic can also translate to reduced reactivity compared to their sulfonyl chloride counterparts. nih.govtheballlab.com To overcome this, Lewis acid activation has emerged as a key strategy to enhance the electrophilicity of the sulfur atom, facilitating nucleophilic attack under mild conditions. claremont.edu

A particularly effective method involves the use of calcium triflimide [Ca(NTf₂)₂] to activate sulfonyl fluorides for the synthesis of sulfonamides from a wide array of amines. nih.govacs.org The proposed mechanism suggests that the Lewis acidic calcium center coordinates to the sulfonyl oxygens or the fluorine atom. claremont.edu This interaction polarizes the S-O and S-F bonds, increasing the susceptibility of the sulfur atom to nucleophilic addition. claremont.edu This method is notable for its broad scope, successfully coupling various sterically and electronically diverse sulfonyl fluorides and amines in good to excellent yields. theballlab.com

For example, the reaction between an electron-deficient sulfonyl fluoride and a nucleophilic amine may proceed without a catalyst, but for most other combinations, Ca(NTf₂)₂ activation is essential for achieving high yields. claremont.edu In the absence of the Lewis acid catalyst, the reaction of 4-cyanobenzenesulfonyl fluoride with aniline (B41778) shows no product formation after 24 hours. theballlab.com However, in the presence of Ca(NTf₂)₂, the reaction is nearly complete within one hour, yielding the corresponding sulfonamide in 85%. theballlab.com

The data below summarizes the critical role of Lewis acids in activating sulfonyl fluorides for sulfonamide synthesis.

| Sulfonyl Fluoride | Amine | Lewis Acid Catalyst | Conditions | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| PhSO₂F | Aniline | None | 60 °C, 24 h | No Reaction | claremont.eduacs.org |

| PhSO₂F | Aniline | Ca(NTf₂)₂ | 60 °C, 24 h | >95% | claremont.eduacs.org |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | None | 60 °C, 24 h | No Reaction | theballlab.com |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 60 °C, 1 h | 85% | theballlab.com |

Chemoselectivity Considerations in Multicomponent Systems

A significant advantage of using sulfonyl fluorides like 2-Cyclopentylpyrazole-3-sulfonyl fluoride in synthesis is their high degree of chemoselectivity. theballlab.com The greater strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond makes sulfonyl fluorides more stable and less prone to undesired side reactions with competing nucleophiles. theballlab.comresearchgate.net This stability allows for synthetic strategies where the sulfonyl fluoride group is carried through multiple steps before its reactivity is "unlocked" under specific conditions, such as with Lewis acid activation. theballlab.com

In multicomponent systems containing various nucleophilic functional groups, sulfonyl fluorides exhibit remarkable selectivity. Studies comparing aliphatic sulfonyl fluorides and chlorides in reactions with amines that also contain alcohol, phenol, or heteroaromatic NH groups found that the fluorides consistently gave better yields of the desired sulfonamide, while the chlorides often led to complex mixtures. acs.org

The choice of reaction conditions can also direct the chemoselectivity. For instance, the reaction of 4-aminophenol (B1666318) with a sulfonyl fluoride can be selectively guided to form either a sulfonamide or a sulfonic ester. In the presence of Ca(NTf₂)₂, the reaction preferentially occurs at the more nucleophilic amine group to yield the sulfonamide as the major product. nih.govacs.org In contrast, using a base like Cs₂CO₃ favors reaction at the hydroxyl group, providing the corresponding sulfonic ester. nih.govacs.org This tunable reactivity is a powerful tool in complex molecule synthesis.

The following table highlights the chemoselective outcomes based on reaction conditions.

| Substrate | Reagent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 4-Aminophenol | Sulfonyl Fluoride | Ca(NTf₂)₂ | Sulfonamide | nih.govacs.org |

| 4-Aminophenol | Sulfonyl Fluoride | Cs₂CO₃ | Sulfonic Ester | nih.govacs.org |

| Amine with additional -OH group | Aliphatic Sulfonyl Fluoride | Base | Sulfonamide (Good Yield) | acs.org |

| Amine with additional -OH group | Aliphatic Sulfonyl Chloride | Base | Complex Mixture (Low Yield) | acs.org |

Stability Profile of 2-Cyclopentylpyrazole-3-sulfonyl fluoride under Diverse Reaction Conditions

The robust nature of the sulfonyl fluoride group is one of its most defining characteristics. The strong S-F bond imparts considerable stability, making compounds like 2-Cyclopentylpyrazole-3-sulfonyl fluoride resistant to a variety of conditions where other sulfonyl halides might decompose. mdpi.comtheballlab.com They are generally stable towards hydrolysis, resistant to reduction, and can withstand the conditions of many transition-metal catalyzed reactions. enamine.netmdpi.comscholaris.ca This stability allows the sulfonyl fluoride to be used as a robust functional group handle in multistep syntheses. theballlab.com

However, this stability is not absolute and can be influenced by the reaction environment. A study on an α-aryl alkyl sulfonyl fluoride revealed that its stability is dependent on the solvent and the presence of water. chemrxiv.org The compound was found to be relatively stable in anhydrous DMF and DMA under an inert atmosphere. chemrxiv.org In contrast, it decomposed completely within two hours in anhydrous DMSO and also showed complete decomposition in wet DMA, indicating a sensitivity to both specific solvents and protic sources. chemrxiv.org

The stability profile is summarized in the table below.

| Condition | General Stability of Sulfonyl Fluorides | Specific Observations / Potential Issues | Reference |

|---|---|---|---|

| Hydrolysis | Generally stable | Decomposition observed in wet DMA for some alkyl sulfonyl fluorides. | mdpi.comchemrxiv.org |

| Thermal | Generally stable | High temperatures in specific solvents may lead to degradation. | theballlab.com |

| Reductive | Resistant | S(VI) center is not easily reduced. | mdpi.comscholaris.ca |

| Oxidative | Stable | The sulfur atom is already in its highest oxidation state (VI). | - |

| Metal Catalysis | Generally stable | Stable under many Pd-catalyzed coupling conditions. However, C-S bond activation is possible under specific catalytic systems. | enamine.netscholaris.ca |

| Solvents | Variable | Decomposition observed in DMSO for an alkyl sulfonyl fluoride. Stable in DMF and anhydrous DMA. | chemrxiv.org |

Advanced Spectroscopic and Computational Characterization Approaches for 2 Cyclopentylpyrazole 3 Sulfonyl Fluoride

Methodologies for Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for confirming the identity, purity, and three-dimensional structure of novel chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Cyclopentylpyrazole-3-sulfonyl fluoride (B91410), providing detailed information about the connectivity and chemical environment of its constituent atoms. A multi-nuclear approach is employed to characterize the distinct components of the molecule.

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of 1/2, ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom in the sulfonyl fluoride group (-SO₂F). alfa-chemistry.com The chemical shift of this fluorine is highly sensitive to its electronic environment. For aryl and heteroaryl sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a characteristic range, often between +40 and +80 ppm relative to a CFCl₃ standard. spectrabase.comucsb.edu This single peak confirms the presence of the sulfonyl fluoride moiety.

¹H and ¹³C NMR: These standard NMR techniques are used to map out the organic framework. The cyclopentyl group will exhibit a series of multiplets in the ¹H NMR spectrum in the aliphatic region (typically 1.5-4.0 ppm), with the proton on the carbon attached to the pyrazole (B372694) nitrogen appearing at the most downfield position. The pyrazole ring protons will show distinct signals in the aromatic region (typically 6.0-8.0 ppm). Correspondingly, the ¹³C NMR spectrum will show signals for each unique carbon atom in the cyclopentyl and pyrazole rings.

³³S NMR: Direct observation of the sulfur atom by ³³S NMR is challenging but can provide valuable information. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which results in broad signals and low sensitivity. mdpi.comhuji.ac.il The chemical shift is sensitive to the oxidation state and coordination of the sulfur atom. mdpi.com For a sulfonyl group, the resonance would be expected in a specific region, but its acquisition often requires specialized equipment, such as high-field spectrometers and cryogenic probes, making it a less routine technique. nih.govresearchgate.netresearchgate.net

A summary of expected NMR data is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹⁹F | -SO₂F | +40 to +80 | Singlet |

| ¹H | Pyrazole-H | 6.0 - 8.0 | Doublets |

| ¹H | Cyclopentyl-CH-N | 3.5 - 4.5 | Multiplet |

| ¹H | Cyclopentyl-CH₂ | 1.5 - 2.5 | Multiplets |

| ¹³C | Pyrazole-C | 110 - 150 | - |

| ¹³C | Cyclopentyl-C | 25 - 60 | - |

| ³³S | -S O₂F | -50 to +50 (relative to (NH₄)₂SO₄) | Broad Singlet |

Table 1: Predicted NMR Spectroscopic data for 2-Cyclopentylpyrazole-3-sulfonyl fluoride based on analogous structures.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 2-Cyclopentylpyrazole-3-sulfonyl fluoride and to gain structural information through its fragmentation patterns. It is also a primary tool for assessing the purity of the synthesized compound.

Upon ionization, typically using electrospray ionization (ESI) or electron impact (EI), the molecule will generate a molecular ion peak ([M]+ or [M+H]+) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), reveal characteristic fragmentation pathways. wikipedia.org For 2-Cyclopentylpyrazole-3-sulfonyl fluoride, expected fragmentation includes:

Loss of SO₂F or F: Cleavage of the S-F or C-S bond.

Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds involves the extrusion of sulfur dioxide (SO₂), often through a rearrangement mechanism. nih.gov

Fragmentation of the cyclopentyl ring: Loss of alkyl fragments from the cyclopentyl group through characteristic hydrocarbon fragmentation patterns. libretexts.org

Cleavage of the pyrazole ring: Rupture of the heterocyclic ring system.

These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the connectivity of the pyrazole, cyclopentyl, and sulfonyl fluoride moieties.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles.

While the specific crystal structure for 2-Cyclopentylpyrazole-3-sulfonyl fluoride is not publicly available, analysis of related pyrazole and sulfonyl derivatives allows for a detailed prediction of its key structural features. nih.govnih.govspast.org

Pyrazole Ring: The pyrazole ring is expected to be essentially planar. spast.org

Bonding Parameters: The C-S and S-F bond lengths of the sulfonyl fluoride group will be consistent with those observed in other aryl sulfonyl fluorides. The S=O bonds will be short, indicating significant double bond character.

Conformation: A key structural feature is the torsion angle between the plane of the pyrazole ring and the S-C bond of the sulfonyl group. This conformation will be influenced by steric interactions and crystal packing forces.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be held together by a network of weak intermolecular interactions, such as C-H···O, C-H···N, and C-H···F hydrogen bonds.

| Parameter | Expected Value |

| Pyrazole Ring Geometry | Planar |

| C-S Bond Length | ~1.76 Å |

| S=O Bond Length | ~1.42 Å |

| S-F Bond Length | ~1.56 Å |

| C-S-O Bond Angle | ~108° |

| O-S-O Bond Angle | ~120° |

Table 2: Predicted solid-state structural parameters for 2-Cyclopentylpyrazole-3-sulfonyl fluoride based on X-ray data of analogous structures. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens to investigate the intrinsic properties of 2-Cyclopentylpyrazole-3-sulfonyl fluoride, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net For 2-Cyclopentylpyrazole-3-sulfonyl fluoride, DFT calculations can predict a range of properties:

Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. nih.gov

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's electronic behavior. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net The distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the sulfur atom is expected to be highly electron-deficient, confirming its susceptibility to nucleophilic attack, which is the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov

Reaction Mechanisms: DFT can be used to model reaction pathways, such as the SuFEx reaction with a nucleophile. acs.orgresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed, allowing for the elucidation of the reaction mechanism and the prediction of reaction barriers and rates. acs.org

| Computational Method | Information Obtained | Application to Compound |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Predicts the most stable 3D structure. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions | Identifies sites for electrophilic/nucleophilic attack and predicts reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron density and charge distribution | Maps electrophilic (sulfur) and nucleophilic (pyrazole nitrogens, sulfonyl oxygens) sites. |

| Transition State Searching | Reaction energy barriers and pathways | Elucidates the mechanism of reactions, such as SuFEx click chemistry. |

Table 3: Application of DFT methods for the characterization of 2-Cyclopentylpyrazole-3-sulfonyl fluoride.

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly determining the rate laws of chemical reactions under synthetically relevant conditions. mt.comwikipedia.org Unlike traditional methods that require a large excess of one reactant, RPKA analyzes the reaction as the concentrations of multiple species change simultaneously. wikipedia.org This is achieved by accurately monitoring the reaction progress over time using in situ techniques like NMR or IR spectroscopy. scripps.edu

For studying the reactivity of 2-Cyclopentylpyrazole-3-sulfonyl fluoride, for instance in a SuFEx reaction with a nucleophile, RPKA can provide a wealth of mechanistic information from a minimal number of experiments. mt.comdntb.gov.ua The methodology typically involves graphical analysis of reaction rate versus concentration profiles. scripps.edu

Determining Reaction Orders: By running "same excess" and "different excess" experiments, the kinetic order with respect to each reactant (the sulfonyl fluoride, the nucleophile, and any catalyst) can be quickly determined. mt.com

Identifying Catalyst Behavior: RPKA is particularly adept at identifying complex kinetic phenomena such as catalyst activation, deactivation, or product inhibition. wikipedia.orgscripps.edu

Mechanistic Insights: The kinetic profile generated through RPKA provides a detailed picture of the reaction's driving forces, helping to distinguish between proposed mechanistic pathways. dntb.gov.ua Recent studies have combined RPKA with DFT calculations to provide detailed mechanistic insights into reactions involving pyrazolyl-containing alkyl sulfonyl fluorides, demonstrating the synergy between these experimental and theoretical techniques. chemrxiv.orgchemrxiv.org The kinetics of SuFEx reactions, which are central to the utility of sulfonyl fluorides, have been systematically studied to understand how factors like binding affinity and pH affect reaction rates. nih.govacs.org

This approach allows for a comprehensive understanding of the factors governing the reactivity of 2-Cyclopentylpyrazole-3-sulfonyl fluoride, which is crucial for optimizing its use in synthetic applications like click chemistry.

Conformational Analysis of 2-Cyclopentylpyrazole-3-sulfonyl fluoride: A Review of Current Research

Detailed conformational analysis of the cyclopentyl and pyrazole ring systems in 2-Cyclopentylpyrazole-3-sulfonyl fluoride is currently unavailable in published scientific literature.

Extensive searches of chemical databases and scholarly articles did not yield specific studies focusing on the conformational properties of 2-Cyclopentylpyrazole-3-sulfonyl fluoride. Research on the three-dimensional structure, including the puckering of the cyclopentyl ring, the planarity of the pyrazole ring, and the rotational barriers between these two systems, has not been reported.

While general principles of conformational analysis for cyclopentane (B165970) and pyrazole derivatives are well-established, specific experimental data from techniques like X-ray crystallography or NMR spectroscopy, as well as computational chemistry studies (e.g., Density Functional Theory calculations), are necessary to determine the specific conformational preferences of this particular molecule. Such studies would provide valuable data on dihedral angles, energy minima, and the potential for multiple stable conformers.

At present, any discussion on the conformational analysis of 2-Cyclopentylpyrazole-3-sulfonyl fluoride would be speculative and not based on direct scientific evidence. Further research is required to elucidate the specific structural characteristics of this compound.

Applications of 2 Cyclopentylpyrazole 3 Sulfonyl Fluoride and Analogs in Academic Research

Synthetic Utility as Versatile Building Blocks and Intermediates

The reactivity of the sulfonyl fluoride (B91410) moiety, combined with the stability of the pyrazole (B372694) ring, makes these compounds highly effective building blocks in organic synthesis. They provide a reliable handle for introducing the sulfonyl group and for constructing more complex molecular architectures.

Sulfonyl fluorides are valuable precursors for the synthesis of sulfonamides and sulfonate esters. The sulfur(VI) fluoride group is a competent electrophile that reacts readily with nucleophiles like amines and alcohols. This reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a powerful tool for creating diverse libraries of compounds. nih.gov The reaction of a pyrazole sulfonyl fluoride with a primary or secondary amine yields the corresponding sulfonamide, a functional group prevalent in many biologically active molecules. Similarly, reaction with an alcohol or phenol (B47542) in the presence of a base can produce sulfonate esters. The stability of sulfonyl fluorides, including resistance to reduction and hydrolysis under physiological conditions, makes them more manageable starting materials compared to the more reactive sulfonyl chlorides. nih.govresearchgate.net

Table 1: Synthesis of Sulfonamide Derivatives from Pyrazole Sulfonyl Fluoride

| Reactant (Nucleophile) | Product Class | General Structure of Product |

| Primary Amine (R-NH₂) | N-substituted Sulfonamide | Pyrazole-SO₂-NH-R |

| Secondary Amine (R₂NH) | N,N-disubstituted Sulfonamide | Pyrazole-SO₂-NR₂ |

| Aniline (B41778) (Ar-NH₂) | N-aryl Sulfonamide | Pyrazole-SO₂-NH-Ar |

| Amino Acid | Peptidyl Sulfonamide | Pyrazole-SO₂-NH-CH(R)-COOH |

While 2-Cyclopentylpyrazole-3-sulfonyl fluoride is itself a pyrazole, the pyrazole scaffold is a cornerstone of many synthetic endeavors due to its presence in numerous pharmacologically active agents. nih.gov The synthesis of the pyrazole ring system itself is a well-established area of heterocyclic chemistry, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov

The sulfonyl group at the 3-position of the pyrazole ring significantly influences its electronic properties, acting as a strong electron-withdrawing group. This modification can alter the reactivity of the ring, facilitating or directing further substitutions or transformations. For instance, the modified reactivity can be exploited in tandem reactions, such as the C(sp²)-H sulfonylation and pyrazole annulation processes, to construct novel pyrazoles that incorporate a sulfonyl side chain. mdpi.com The versatility of pyrazole synthesis allows for the incorporation of various functional groups, making it possible to generate a wide array of analogs for different research applications. nih.govmdpi.com

Table 2: Selected Methods for Pyrazole Synthesis

| Method | Precursors | Key Features |

| Knorr Synthesis | 1,3-Dicarbonyl compounds and Hydrazines | A classic and widely used method; can produce regioisomeric mixtures. mdpi.com |

| Cycloaddition | Diazo compounds and Alkynes/Alkenes | Involves [3+2] cycloaddition reactions, offering access to diverse substitution patterns. nih.govnih.gov |

| Tandem Reactions | Enaminones and Sulfonyl Hydrazines | Allows for the direct construction of pyrazoles with sulfonyl side chains without a transition metal catalyst. mdpi.com |

| From α,β-Unsaturated Ketones | Chalcones and Hydrazine Hydrate | Involves the formation of a pyrazoline intermediate followed by dehydration. nih.gov |

Utility in Mechanistic Chemical Biology Studies

In chemical biology, sulfonyl fluorides have emerged as privileged "warheads" for covalent probes. rsc.org Their reactivity is sufficiently tempered to be stable in aqueous biological environments yet potent enough to form covalent bonds with specific nucleophilic amino acid residues within protein binding sites. rsc.orgrsc.org This allows for the permanent labeling of target proteins, enabling a range of mechanistic studies.

The design of covalent probes based on the 2-cyclopentylpyrazole-3-sulfonyl fluoride scaffold involves coupling a molecular recognition element (the cyclopentylpyrazole part) with a reactive electrophile (the sulfonyl fluoride warhead). The scaffold guides the probe to the active site of a target enzyme, where the sulfonyl fluoride can then react with a proximal nucleophilic amino acid residue. nih.gov Unlike highly reactive electrophiles that might non-specifically label proteins, sulfonyl fluorides typically require proximity and favorable orientation within a binding pocket to react, lending them a degree of specificity. nih.gov They have been shown to covalently modify a range of important residues, including serine, tyrosine, lysine (B10760008), and histidine, expanding the scope of covalent targeting beyond the commonly targeted cysteine. rsc.orgrsc.org This makes them invaluable tools for irreversibly inhibiting enzymes and studying their function. semanticscholar.org

Table 3: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Target Amino Acid | Nucleophilic Group | Example Protein Class |

| Serine (Ser) | Hydroxyl (-OH) | Serine Hydrolases, Proteases. rsc.orgnih.gov |

| Tyrosine (Tyr) | Phenolic Hydroxyl | Kinases, Phosphatases, Glutathione Transferases. nih.govsemanticscholar.orgnih.govresearchgate.net |

| Lysine (Lys) | Epsilon-Amine (-ε-NH₂) | Kinases, IAP family proteins. nih.govresearchgate.netresearchgate.net |

| Histidine (His) | Imidazole Ring | E3 Ubiquitin Ligases (e.g., Cereblon), Carbonic Anhydrase. nih.govnih.govnih.gov |

| Threonine (Thr) | Secondary Hydroxyl | Proteases, Kinases. rsc.orgnih.gov |

Covalent probes derived from pyrazole sulfonyl fluorides are powerful tools for studying molecular interactions. By forming a permanent bond between the ligand and its target protein, they effectively "trap" the interaction, allowing for detailed biophysical and structural characterization that may be difficult with transient, non-covalent binders. nih.gov This approach has been used to validate target engagement in cells and to stabilize protein-ligand complexes for structural studies like X-ray crystallography. nih.govresearchgate.net

Furthermore, these probes can be designed to target protein-protein interactions (PPIs), which are notoriously challenging to inhibit with small molecules due to their large and often flat interfaces. nih.gov A covalent ligand can anchor itself to one protein partner, either blocking the interaction surface or stabilizing a conformation that is incompatible with binding. Aryl-sulfonyl fluorides have been successfully incorporated into peptide mimetics to create potent and selective covalent antagonists of PPIs, targeting lysine or tyrosine residues at the interaction interface. nih.govnih.gov

A major application of pyrazole sulfonyl fluoride analogs is in chemical proteomics for the discovery and validation of new drug targets. nih.gov In this strategy, the probe is modified to include a biorthogonal handle, such as an alkyne or azide (B81097) group. This tagged probe is introduced into a complex biological sample, like a cell lysate or even live cells. nih.gov The probe covalently binds to its protein targets, and the biorthogonal handle is then used to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry. This allows for the selective enrichment and isolation of the target proteins, which can then be identified using mass spectrometry. nih.govnih.gov This activity-based protein profiling (ABPP) approach provides a powerful, unbiased method to identify the full spectrum of proteins that a particular scaffold interacts with in a native biological environment, helping to uncover new therapeutic targets and understand off-target effects. nih.govresearchgate.net

Table 4: Workflow for Proteome-Wide Target Identification Using a Tagged Sulfonyl Fluoride Probe

| Step | Description | Purpose |

| 1. Probe Design | A pyrazole sulfonyl fluoride analog is synthesized with a biorthogonal tag (e.g., an alkyne). nih.gov | To create a tool for labeling and subsequent purification of target proteins. |

| 2. Proteome Labeling | The tagged probe is incubated with a complex proteome (e.g., cell lysate). nih.gov | The probe covalently binds to its specific protein targets. |

| 3. Reporter Tagging | A reporter molecule (e.g., biotin-azide) is added and conjugated to the probe's tag via click chemistry. | To attach a handle (biotin) for affinity purification. |

| 4. Affinity Purification | The proteome is passed over a streptavidin-coated resin, which captures the biotinylated protein-probe complexes. | To isolate and enrich the target proteins from the thousands of other proteins in the lysate. |

| 5. Protein Identification | The captured proteins are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify the specific proteins that were covalently labeled by the probe. researchgate.net |

Contributions to Materials Science Research

In materials science, the sulfonyl fluoride group serves as a key connective hub for building complex macromolecular structures and functional molecules. Its utility is most prominently showcased in polymerization chemistry and the development of specialized molecules where the sulfonyl fluoride acts as a reactive handle.

Applications in Polymerization Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfur-containing polymers. rsc.orglbl.gov This methodology leverages the reliable and efficient reaction between sulfonyl fluorides (R-SO₂F) and silyl (B83357) ethers, enabling the formation of robust polysulfates and polysulfonates. rsc.orglbl.gov Analogs of 2-Cyclopentylpyrazole-3-sulfonyl fluoride, particularly bifunctional aromatic sulfonyl fluorides, serve as essential monomers in these polymerization reactions. rsc.org The SuFEx process allows for the creation of high-molecular-weight polymers under mild conditions, a significant advancement over previous synthetic methods that lacked reliability and scalability. lbl.gov

The versatility of SuFEx extends to the synthesis of a diverse range of polymer backbones, including polysulfates, polysulfonates, and polysulfamides. researchgate.netacs.org For instance, researchers have demonstrated the polymerization of bis(sulfonyl fluoride) monomers with bis(amines) to produce polysulfamides, which are sulfur-based analogs of polyureas. acs.org The structural properties of these polymers, such as thermal stability and crystallinity, can be precisely tuned by modulating the structure of the monomers. acs.org This high degree of control over the final polymer's characteristics is a key advantage of using sulfonyl fluoride-based monomers.

Furthermore, the sulfonyl fluoride group can be incorporated into polymer side chains, making it available for post-polymerization modification (PPM). researchgate.netacs.org This strategy allows for the synthesis of a base polymer which can then be functionalized in subsequent steps. researchgate.netacs.org Researchers have successfully used SuFEx for PPM on polymer brushes, demonstrating its utility in surface derivatization and the creation of functional materials. acs.orgfao.org This dual capability—acting as a linker for the main chain and a modifiable handle on the side chain—underscores the importance of sulfonyl fluoride analogs in advanced polymer design. researchgate.net

Table 1: Polymer Synthesis via SuFEx using Sulfonyl Fluoride Analogs This table is interactive and can be sorted by clicking on the column headers.

| Polymer Type | Monomer 1 | Monomer 2 | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Polysulfate | Bis(aryl fluorosulfate) | Bis(aryl silyl ether) | Organic Base | High molecular weight polymer formation. | rsc.org |

| Polysulfonate | Ethenesulfonyl fluoride-amine | Bisphenol ether | Bifluoride salt | Rapid reaction with >99% conversion. | lbl.gov |

| Polysulfamide | AB-type monomer with sulfamoyl fluoride and ammonium (B1175870) groups | N/A (Self-condensation) | DABCO | On-demand polymerization. | acs.org |

Development of Functional Molecules with Integrated Sulfonyl Fluoride Moieties

Beyond polymerization, the sulfonyl fluoride moiety is instrumental in the design of smaller, highly functional molecules. A prime example is the development of sulfonyl fluoride-functionalized ionic liquids (ILs). researchgate.netrsc.orgnih.govnih.gov By incorporating the SO₂F group into the cationic part of the IL, researchers have created a new class of materials with unique physicochemical properties. researchgate.netrsc.org These ILs are synthesized through modular procedures, allowing for considerable structural diversity. researchgate.netrsc.org The inherent stability and reactivity of the sulfonyl fluoride group are key to their function, opening up potential applications in areas such as electrolytes for high-voltage lithium-metal batteries. nih.govnih.gov

The concept of a "SuFExable hub" is central to the design of these functional molecules. Heterocyclic sulfonyl fluorides, including pyrazole-based structures, are designed as stable, storable intermediates that can be used for late-stage diversification. This approach allows for the rapid assembly of complex molecules from modular building blocks. The development of synthetic routes to access sulfonyl fluoride-substituted pyrazoles under mild, catalyst-free conditions further enhances their utility as versatile chemical hubs for applications in drug discovery and materials chemistry.

Table 2: Examples of Functional Molecules with Integrated Sulfonyl Fluoride Moieties This table is interactive and can be sorted by clicking on the column headers.

| Molecule Class | Synthetic Approach | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Ionic Liquids | Modular fluorosulfonylethylation | Combines properties of ILs with SuFEx reactivity. | Advanced electrolytes, functional materials. | researchgate.netrsc.org |

| SuFExable NH-Pyrazoles | 1,3-Dipolar cycloaddition | Stable hub for late-stage functionalization. | Drug discovery, chemical biology. | N/A |

Emerging Research Applications in Agrochemical Discovery (focused on compound design and synthesis, not efficacy)

The pyrazole ring is a well-established scaffold in agrochemical research, forming the core of many commercial fungicides and insecticides. nih.govnih.gov The design and synthesis of novel pyrazole derivatives, including those functionalized with sulfonyl groups, is an active area of research aimed at discovering next-generation crop protection agents. nih.govfrontiersin.org The introduction of fluorine-containing groups, such as in 2-Cyclopentylpyrazole-3-sulfonyl fluoride, is a common strategy in agrochemical design to enhance metabolic stability and biological activity. acs.org

Research in this area focuses on developing efficient and versatile synthetic methodologies to create libraries of pyrazole-based compounds for screening. researchgate.net For instance, multi-component reactions and cascade reactions have been developed for the regioselective construction of highly functionalized pyrazoles. nih.gov These synthetic strategies allow for the systematic variation of substituents on the pyrazole ring, which is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov The synthesis of pyrazolecarboxamide derivatives containing sulfonate fragments, for example, has yielded compounds with potential antifungal properties. frontiersin.org

The synthesis of sulfonyl fluorides themselves has also seen significant innovation. Modern methods, such as electrochemical oxidative coupling of thiols with potassium fluoride, provide environmentally benign routes to these key intermediates, avoiding the harsh reagents used in classical methods. acs.org Such advancements in synthetic chemistry are critical for enabling the exploration of complex molecules like 2-Cyclopentylpyrazole-3-sulfonyl fluoride and its analogs as potential agrochemical leads. The focus remains on the molecular design and synthesis to provide novel chemical entities for biological evaluation. researchgate.net

Future Directions and Research Perspectives on Pyrazole Sulfonyl Fluorides

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The continued advancement of pyrazole (B372694) sulfonyl fluoride (B91410) chemistry hinges on the development of innovative and environmentally benign synthetic strategies. While established methods for the synthesis of sulfonyl fluorides exist, future research will undoubtedly focus on greener and more efficient protocols.

One promising avenue is the exploration of sustainable synthesis in aqueous media . nih.gov The use of water as a solvent offers significant environmental and economic advantages over traditional organic solvents. nih.gov Surfactant-based catalytic systems are being investigated to overcome the challenge of fluoride's reduced nucleophilicity in water, enabling the efficient conversion of sulfonyl chlorides to sulfonyl fluorides. nih.gov

Another key area of development is the move away from hazardous reagents. Traditional methods often rely on toxic and difficult-to-handle substances like sulfuryl fluoride (SO2F2) gas or potassium bifluoride (KHF2). bohrium.comnih.gov Recent breakthroughs include the use of safer, solid reagents and the development of electrochemical methods. researchgate.net Electrochemical synthesis, for instance, allows for the oxidative coupling of thiols and potassium fluoride under mild conditions, avoiding the need for external oxidants. researchgate.net

Furthermore, the development of one-pot and cascade reactions for the construction of pyrazole-containing sulfonyl fluorides represents a significant step towards greater efficiency and atom economy. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) has been shown to produce highly functionalized pyrazolyl aliphatic sulfonyl fluorides in good to excellent yields. researchgate.net This approach offers broad substrate scope, high regioselectivity, and operational simplicity. researchgate.net

Future research in this area will likely focus on expanding the repertoire of sustainable methods, including biocatalytic approaches and the use of mechanochemistry to reduce solvent usage and energy consumption. The development of robust and scalable green methodologies will be crucial for the widespread adoption of pyrazole sulfonyl fluorides in industrial applications.

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Fluorides

| Methodology | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |

| Traditional Halogen Exchange | Sulfonyl chlorides | Potassium fluoride/Potassium bifluoride, Organic solvents | Well-established, generally high yielding | Use of hazardous reagents, often requires harsh conditions |

| Sustainable Aqueous Synthesis | Sulfonyl chlorides | Surfactant, Water | Environmentally friendly, cost-effective | Limited substrate scope, potential for hydrolysis |

| Electrochemical Synthesis | Thiols, Disulfides | Potassium fluoride, Electrochemical cell | Mild conditions, avoids external oxidants, high functional group tolerance | Requires specialized equipment |

| Cascade Reactions | α-Diazocarbonyl compounds, Ethenesulfonyl fluoride | Copper catalyst | High atom economy, operational simplicity, good yields | Catalyst may be required |

| Green Chemistry Approaches | Thiols, Disulfides | NaOCl·5H2O, Potassium fluoride | Environmentally friendly, uses stable substrates | May require optimization for different substrates |

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of pyrazole sulfonyl fluorides is paramount for the rational design of new synthetic methods and functional molecules. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and sophisticated computational modeling.

Mechanistic studies on the formation of pyrazole sulfonyl fluorides, such as the copper-catalyzed cascade reaction, have proposed intermediates and reaction pathways. However, more detailed investigations using techniques like in-situ spectroscopy and kinetic analysis are needed to fully elucidate these complex transformations. For instance, in the electrochemical synthesis of sulfonyl fluorides, kinetic experiments have revealed the rapid conversion of thiols to disulfides as an initial step. nih.govrsc.org

Computational modeling , particularly Density Functional Theory (DFT), is becoming an indispensable tool for probing reaction mechanisms and predicting the reactivity of sulfonyl fluorides. researchgate.net DFT calculations can be used to determine the geometries of transition states, calculate activation energies, and rationalize the observed regioselectivity in reactions. For example, computational analysis has been used to understand the stereoelectronic effects that stabilize the transition state in the 1,3-dipolar cycloaddition of diazo compounds with bromoethenylsulfonyl fluoride to form pyrazoles. researchgate.net

Furthermore, computational studies can provide valuable insights into the noncovalent interactions that influence the solid-state structure and properties of sulfonyl fluorides. sci-hub.se Hirshfeld surface analysis, coupled with computational methods, can elucidate the nature and strength of intermolecular interactions, which is crucial for the design of materials with specific properties. sci-hub.se

Future directions in this area will involve the use of more advanced computational methods, such as ab initio molecular dynamics, to simulate reaction dynamics in real-time. Machine learning and artificial intelligence are also poised to play a significant role in predicting reaction outcomes and optimizing reaction conditions for the synthesis of novel pyrazole sulfonyl fluorides. researchgate.net

Development of 2-Cyclopentylpyrazole-3-sulfonyl fluoride as a Scaffold for Functional Molecule Discovery

While specific research on "2-Cyclopentylpyrazole-3-sulfonyl fluoride" is not yet prevalent in the literature, the broader class of pyrazole sulfonyl fluorides holds immense promise as a versatile scaffold for the discovery of new functional molecules, particularly in the realm of medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established "privileged scaffold" in drug design, appearing in numerous approved drugs with a wide range of therapeutic applications. claremont.edunih.govnih.gov

The true potential of pyrazole sulfonyl fluorides lies in the unique properties of the sulfonyl fluoride group. This moiety acts as a "warhead" that can form a stable covalent bond with specific amino acid residues in proteins, such as serine, lysine (B10760008), and tyrosine. nih.govresearchgate.netnih.gov This covalent interaction can lead to irreversible inhibition of enzyme activity, a highly sought-after characteristic in drug development. nih.gov

Therefore, 2-Cyclopentylpyrazole-3-sulfonyl fluoride can be envisioned as a starting point for the design of a diverse library of covalent probes and inhibitors. The cyclopentyl group at the 2-position of the pyrazole ring can be systematically varied to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for different biological targets. The pyrazole core itself can be further functionalized to introduce additional points of interaction with a target protein.

The sulfonyl fluoride group's reactivity can be finely tuned through the electronic nature of the pyrazole ring and its substituents. This allows for the design of probes with varying degrees of reactivity, enabling the selective labeling of specific proteins in complex biological systems.

Table 2: Potential Applications of 2-Cyclopentylpyrazole-3-sulfonyl fluoride as a Scaffold

| Application Area | Design Strategy | Potential Outcome |

| Covalent Enzyme Inhibitors | Modification of the cyclopentyl group and pyrazole core to target the active site of a specific enzyme. | Development of highly potent and selective drugs for diseases such as cancer, inflammation, and infectious diseases. |

| Chemical Biology Probes | Incorporation of reporter tags (e.g., fluorophores, biotin) onto the scaffold. | Tools for activity-based protein profiling (ABPP) to identify and characterize new drug targets. |

| Fragment-Based Drug Discovery | Use as a reactive fragment for screening against a wide range of protein targets. | Identification of novel binding pockets and starting points for the development of new therapeutics. |

The development of synthetic routes that allow for the late-stage introduction of the sulfonyl fluoride group onto a pre-functionalized pyrazole scaffold will be crucial for rapidly generating diverse libraries of candidate molecules.

Interdisciplinary Research Integrating Pyrazole Sulfonyl Fluorides into Emerging Fields

The unique combination of a biologically active pyrazole core and a reactive sulfonyl fluoride warhead positions this class of compounds at the intersection of chemistry, biology, and materials science. Future research will see the increasing integration of pyrazole sulfonyl fluorides into a variety of emerging fields.

In chemical biology , pyrazole sulfonyl fluorides are poised to become powerful tools for dissecting complex biological processes. bohrium.comnih.gov As covalent probes, they can be used to map the active sites of enzymes, identify novel protein-protein interactions, and validate new drug targets. bohrium.com The ability to tune the reactivity of the sulfonyl fluoride group will enable the development of probes with high specificity for particular amino acid residues, providing a more nuanced understanding of protein function.

The field of agrochemicals also presents significant opportunities for pyrazole sulfonyl fluorides. claremont.edu The pyrazole scaffold is already a component of several commercial herbicides and insecticides. The introduction of a sulfonyl fluoride moiety could lead to the development of new crop protection agents with novel modes of action, potentially overcoming existing resistance mechanisms. Pyrasulfotole, a pyrazole herbicide, demonstrates the potential of this class of compounds in agriculture.

While less explored, the application of pyrazole sulfonyl fluorides in materials science is a promising area for future investigation. The strong S-F bond and the potential for the sulfonyl fluoride group to participate in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry open up possibilities for the creation of novel polymers and functional materials. The pyrazole unit can impart specific optical or electronic properties to these materials. For instance, pyrazole-containing polymers could find applications as sensors, organic light-emitting diodes (OLEDs), or catalysts.

The interdisciplinary nature of this research will require close collaboration between synthetic chemists, biochemists, materials scientists, and computational chemists to fully realize the potential of pyrazole sulfonyl fluorides.

Challenges and Opportunities in the Field of Sulfonyl Fluoride Chemistry

Despite the immense promise of sulfonyl fluoride chemistry, several challenges remain that will need to be addressed in future research. Overcoming these hurdles will unlock new opportunities and further propel the field forward.

One of the primary challenges is the development of truly general, safe, and scalable synthetic methods. While significant progress has been made in moving away from hazardous reagents, many of the newer, greener methods may have limited substrate scope or require specialized equipment. Further research is needed to develop robust protocols that are applicable to a wide range of heterocyclic systems, including complex pyrazoles.

Another challenge lies in controlling the reactivity of the sulfonyl fluoride group. While its ability to form covalent bonds is a key advantage, off-target reactions can lead to toxicity in a biological context. Achieving high selectivity for a specific protein target remains a significant hurdle. A deeper understanding of the factors that govern the reactivity of sulfonyl fluorides in different chemical environments is crucial for designing more selective probes and inhibitors.

Despite these challenges, the opportunities in sulfonyl fluoride chemistry are vast. The ability to create covalent linkages with high stability and specificity opens up new frontiers in drug discovery, particularly for targeting proteins that have been traditionally considered "undruggable." The development of covalent drugs with novel mechanisms of action holds the potential to address unmet medical needs.

Furthermore, the application of SuFEx click chemistry, which utilizes sulfonyl fluorides as key connectors, is still in its early stages. This powerful ligation strategy has the potential to revolutionize the way complex molecules, polymers, and materials are assembled. The development of new SuFExable hubs based on the pyrazole scaffold could lead to the creation of novel functional materials with tailored properties.

Q & A

Q. What are the common synthetic routes for 2-Cyclopentylpyrazole-3-sulfonyl fluoride, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves fluorosulfonylation of pyrazole precursors. A key method is decarboxylative fluorosulfonylethylation , where visible-light-mediated reactions enable efficient coupling of carboxylic acids with fluorosulfonyl radicals . Yield optimization depends on:

- Reagent stoichiometry : Excess fluorosulfonylating agents (e.g., SO₂F₂) improve conversion but may increase side reactions.

- Catalyst selection : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) enhance radical generation under visible light.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of reactive intermediates.

Reference spectral data (e.g., ¹⁹F NMR for SO₂F group at ~70 ppm) and mass spectrometry are critical for verifying product identity .

Q. How can researchers confirm the structural integrity of 2-Cyclopentylpyrazole-3-sulfonyl fluoride using spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.5–8.5 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.5 ppm). The sulfonyl fluoride group (SO₂F) does not protonate but influences neighboring shifts .

- ¹⁹F NMR : A singlet near 70 ppm confirms the SO₂F moiety .

- IR spectroscopy : Strong S=O stretches (~1350 cm⁻¹) and S-F vibrations (~750 cm⁻¹) are diagnostic.

- X-ray crystallography : Resolves bond angles (e.g., C-SO₂F bond geometry) and confirms stereochemistry, particularly for cyclopentyl substituents .

Advanced Research Questions

Q. What experimental strategies are effective in minimizing by-products during the fluorosulfonylation of pyrazole derivatives?

Methodological Answer: By-products often arise from over-fluorosulfonylation or radical recombination . Mitigation strategies include:

- Stepwise addition : Slow introduction of fluorosulfonylating agents to control reaction kinetics.

- Radical scavengers : TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) quenches excess radicals, preventing undesired coupling .

- HPLC-MS monitoring : Identifies side products (e.g., disulfonyl fluorides) early, enabling protocol adjustments.

- Purification techniques : Use of silica gel chromatography with ethyl acetate/hexane gradients or preparative HPLC to isolate the target compound .

Q. How can dynamic NMR spectroscopy be utilized to study the rotational barriers around the sulfonyl fluoride group in this compound?

Methodological Answer: Dynamic NMR (DNMR) probes energy barriers for rotation about the C-S bond in the SO₂F group:

- Variable-temperature ¹H/¹⁹F NMR : Cooling the sample slows rotation, splitting singlets into doublets (coalescence temperature analysis).

- Line-shape simulations : Fit experimental spectra to determine activation energy (ΔG‡). For 2-Cyclopentylpyrazole-3-sulfonyl fluoride, steric hindrance from the cyclopentyl group likely increases ΔG‡ compared to less bulky analogs .

- Comparisons with computational models : Density Functional Theory (DFT) calculations validate experimental rotational barriers and electronic effects .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often stem from purity variations or polymorphism :

- Recrystallization : Repurify using solvents like dichloromethane/hexane to isolate the most stable polymorph.

- Differential Scanning Calorimetry (DSC) : Measures precise melting ranges and detects polymorphic transitions.

- Cross-validate techniques : Compare NMR data with structurally related compounds (e.g., pyrazole-sulfonamides) to identify inconsistencies .

- Purity assessment : Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) verifies sample integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。